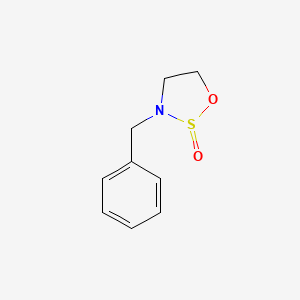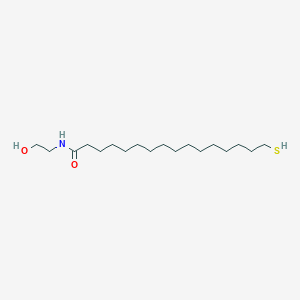![molecular formula C14H19NOSi B14239483 (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile CAS No. 375346-09-1](/img/structure/B14239483.png)
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by a series of reactions to form the nitrile and trimethylsilyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure. Catalysts and specific reagents are used to optimize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can interact with enzymes or receptors, influencing biochemical pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Methyl-4-phenylbut-3-enenitrile: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(2S)-2-Methyl-4-phenyl-2-hydroxybut-3-enenitrile: Contains a hydroxyl group instead of the trimethylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile makes it unique compared to similar compounds. This group enhances the compound’s stability and can influence its reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
375346-09-1 |
|---|---|
Molekularformel |
C14H19NOSi |
Molekulargewicht |
245.39 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-phenyl-2-trimethylsilyloxybut-3-enenitrile |
InChI |
InChI=1S/C14H19NOSi/c1-14(12-15,16-17(2,3)4)11-10-13-8-6-5-7-9-13/h5-11H,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
NGOVUYGKOJTWKG-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@](C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
Kanonische SMILES |
CC(C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


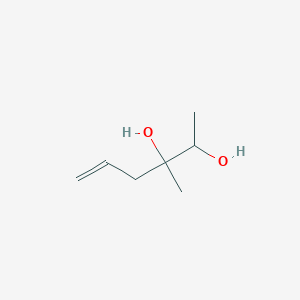
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
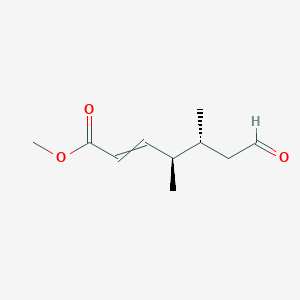
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
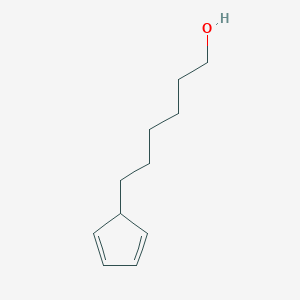
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
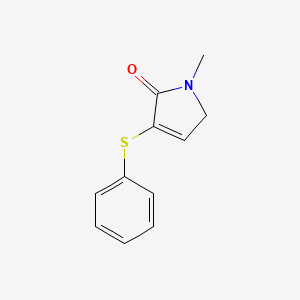

![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)


